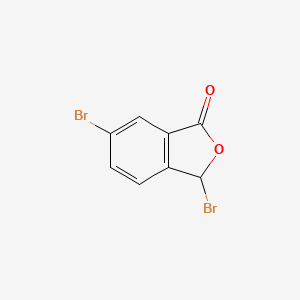

3,6-Dibromoisobenzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJNGDOXAZNOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Framework and Chemical Significance of 3,6 Dibromoisobenzofuran 1 3h One

Molecular Architecture of 3,6-Dibromoisobenzofuran-1(3H)-one within the Isobenzofuranone Class

This compound is a halogenated derivative belonging to the isobenzofuranone class of heterocyclic compounds. The core of this molecule is the isobenzofuranone scaffold, which consists of a bicyclic system where a benzene (B151609) ring is fused to a γ-lactone ring. This lactone is a five-membered ring containing an oxygen atom and a carbonyl group. In the case of this compound, the systematic numbering of the bicyclic system places one bromine atom at position 3 on the lactone ring and the other at position 6 on the benzene ring.

The molecular architecture is characterized by the planar benzene ring fused to the nearly planar lactone ring. The presence of the electron-withdrawing carbonyl group and the oxygen heteroatom in the lactone ring, coupled with the two bromine atoms, significantly influences the electronic distribution and chemical reactivity of the molecule. The carbon atom at the 3-position is a stereocenter, meaning that this compound can exist as a racemic mixture of two enantiomers.

The isobenzofuranone structure is also known as a phthalide (B148349) skeleton. These structures are found in a number of natural products and are recognized for their diverse biological activities. rsc.orgnih.gov The specific placement of the bromine atoms in this compound imparts particular chemical properties that make it a useful intermediate in organic synthesis.

Regiochemical Considerations of Bromine Substitution on the Isobenzofuranone Core

The synthesis of this compound involves the selective introduction of two bromine atoms onto the isobenzofuranone framework. The regiochemistry of this substitution is a critical aspect of its synthesis. A common synthetic route starts from isobenzofuran-1(3H)-one (phthalide).

The first bromination step, an electrophilic aromatic substitution, typically occurs on the benzene ring. The directing effects of the fused lactone ring influence the position of bromination. Treatment of isobenzofuran-1(3H)-one with N-bromosuccinimide (NBS) in a mixture of trifluoroacetic acid and sulfuric acid leads to a separable mixture of 4- and 6-bromoisobenzofuran-1(3H)-one. nih.gov

To obtain the desired 3,6-disubstituted product, a specific starting material, 6-bromoisobenzofuran-1(3H)-one, is utilized. The second bromine atom is then introduced at the 3-position of the lactone ring. This is typically achieved through a radical bromination reaction. For instance, reacting 6-bromoisobenzofuran-1(3H)-one with N-bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) in a suitable solvent like chloroform (B151607) results in the formation of this compound. nih.govgoogle.com This two-step process ensures the precise placement of the bromine atoms, highlighting the importance of controlling the reaction conditions to achieve the desired regioselectivity.

Comparative Analysis of Isobenzofuranone Scaffolds in Organic Synthesis

The isobenzofuranone scaffold is a versatile building block in organic synthesis, and the nature and position of substituents on this framework significantly influence its chemical reactivity and potential applications. A comparative analysis of various substituted isobenzofuranones reveals a wide range of synthetic utility.

For instance, while this compound serves as a precursor for more complex molecules through substitution of the bromine atoms, other derivatives have been explored for their biological activities. The substitution pattern on the benzene ring and at the 3-position of the lactone ring dictates the properties of the resulting compound.

| Compound Name | Substitution Pattern | Key Synthetic Application/Significance |

| This compound | Bromine at C3 and C6 | Intermediate for the synthesis of polysubstituted heterocycles. nih.gov |

| 6-Bromoisobenzofuran-1(3H)-one | Bromine at C6 | Precursor for the synthesis of 3,6-disubstituted isobenzofuranones. nih.gov |

| 4,7-Dibromoisobenzofuran-1,3-dione | Bromine at C4 and C7 | Used in the synthesis of functionalized materials. rsc.org |

| 3-Substituted-1(3H)-isobenzofuranones | Various alkyl or aryl groups at C3 | Investigated for antiplatelet activity. nih.gov |

| Spiro-isobenzofuranones | Spirocyclic system at C3 | Developed as potent and selective histamine (B1213489) H3 receptor inverse agonists. |

This table illustrates how different substitution patterns on the isobenzofuranone scaffold lead to a diverse range of applications, from intermediates in complex syntheses to biologically active molecules. The presence of bromine atoms, as in this compound, provides reactive handles for further functionalization through cross-coupling reactions or nucleophilic substitutions, making it a valuable synthon.

Stereochemical Aspects and Chiral Derivatization Potential of Related Isobenzofuranones

The carbon atom at the 3-position of the isobenzofuranone ring is a prostereogenic center. When a substituent other than hydrogen is introduced at this position, as in the case of this compound, this carbon becomes a stereocenter. Consequently, such compounds can exist as a pair of enantiomers.

The synthesis of this compound via radical bromination typically results in a racemic mixture. The separation of these enantiomers, known as chiral resolution, can be achieved through various methods, including the formation of diastereomeric derivatives with a chiral resolving agent or through chiral chromatography. wikipedia.org

The stereochemistry of 3-substituted isobenzofuranones has been shown to be crucial for their biological activity. For example, in a series of 3-substituted-1(3H)-isobenzofuranones evaluated for antiplatelet activity, the l-isomer was found to be more active than the d-isomer and the racemic mixture. nih.gov This highlights the importance of controlling the stereochemistry in the synthesis of biologically active isobenzofuranone derivatives.

The potential for chiral derivatization of isobenzofuranones is significant. Asymmetric synthesis, where one enantiomer is selectively produced, is a powerful strategy to obtain enantiomerically pure compounds. This can be achieved by using chiral catalysts or auxiliaries in the synthetic route. The development of stereoselective methods for the synthesis of 3-substituted isobenzofuranones is an active area of research, driven by the desire to access enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Advanced Synthetic Methodologies for 3,6 Dibromoisobenzofuran 1 3h One

Strategies for the Preparation of 3,6-Dibromoisobenzofuran-1(3H)-one

The primary route to this compound involves the bromination of a suitable precursor. This process requires careful selection of reagents and conditions to ensure the desired substitution pattern.

Precursor Synthesis and Functionalization of Isobenzofuran-1(3H)-one (Phthalide)

The journey towards this compound begins with its precursor, isobenzofuran-1(3H)-one, commonly known as phthalide (B148349). Phthalide itself can be synthesized through various methods, including the one-step conversion of o-alkylbenzoic acids. nih.gov This method utilizes sodium bromate (B103136) (NaBrO3) and sodium bisulfite (NaHSO3) in a two-phase system, offering an efficient route to a range of phthalide derivatives. nih.gov

Once phthalide is obtained, the next step involves the regioselective introduction of a bromine atom onto the aromatic ring. A common strategy is the aryl bromination of phthalide in an acidic medium using N-Bromosuccinimide (NBS). nih.gov This reaction typically yields a mixture of 4- and 6-bromophthalide, which can be separated. nih.gov For the synthesis of the target compound, 6-bromoisobenzofuran-1(3H)-one is the key intermediate. nih.govgoogle.com This precursor is prepared by dissolving isobenzofuran-1(3H)-one in a mixture of trifluoroacetic acid and sulfuric acid, followed by the portionwise addition of NBS. nih.gov

Regioselective Bromination Techniques (e.g., N-Bromosuccinimide (NBS)-mediated benzylic bromination)

With 6-bromoisobenzofuran-1(3H)-one in hand, the next critical step is the introduction of a second bromine atom at the benzylic position (the 3-position of the isobenzofuranone core). This is achieved through a regioselective benzylic bromination. nih.gov N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, known for its ability to selectively brominate allylic and benzylic positions. nih.govrsc.orgsci-hub.se The reaction is typically carried out by refluxing a solution of 6-bromoisobenzofuran-1(3H)-one and NBS in a suitable solvent like chloroform (B151607). nih.govgoogle.com

The regioselectivity of this bromination is crucial. Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are versatile intermediates in organic synthesis. nih.gov The use of NBS allows for controlled bromination, preventing the formation of unwanted side products. acs.org The choice of solvent and reaction temperature can also influence the selectivity of the bromination process. nih.govresearchgate.net

Radical Initiation Systems in Bromination Procedures (e.g., 2,2′-Azobis(2-methylpropionitrile) (AIBN))

To facilitate the NBS-mediated benzylic bromination, a radical initiator is essential. nih.govgoogle.com 2,2′-Azobis(2-methylpropionitrile) (AIBN) is a widely used radical initiator in these procedures. nih.govgoogle.comwikipedia.org Upon heating, AIBN decomposes to generate two 2-cyano-2-propyl radicals and nitrogen gas. wikipedia.orgyoutube.com These radicals then initiate a chain reaction, leading to the abstraction of a benzylic hydrogen from the 6-bromoisobenzofuran-1(3H)-one and subsequent reaction with NBS to yield the desired this compound. nih.govlibretexts.org

The use of AIBN is advantageous as it provides a controlled source of radicals, minimizing undesired side reactions that can occur with other initiators. wikipedia.org The reaction is typically carried out under reflux conditions to ensure the decomposition of AIBN and the propagation of the radical chain reaction. nih.govgoogle.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often fine-tuned include the stoichiometry of the reagents, reaction temperature, and solvent.

For the benzylic bromination step, a slight excess of NBS is often used to ensure complete conversion of the starting material. nih.govgoogle.com The amount of AIBN is typically catalytic. nih.govgoogle.com The reaction is commonly performed in a chlorinated solvent like chloroform and heated to reflux for a specific duration, for instance, 2.5 hours. nih.gov After the reaction is complete, a workup procedure involving quenching with a saturated aqueous solution of sodium bicarbonate is employed to neutralize any acidic byproducts. nih.gov Purification is then carried out using techniques like flash column chromatography to isolate the pure this compound. nih.gov

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Reference |

| Starting Material | 6-Bromoisobenzofuran-1(3H)-one | nih.govgoogle.com |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.15 eq) | google.com |

| Radical Initiator | 2,2′-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq) | google.com |

| Solvent | Chloroform | nih.govgoogle.com |

| Temperature | Reflux | nih.gov |

| Reaction Time | 2.5 hours | nih.gov |

| Workup | Quenched with sat. aq. NaHCO3 | nih.gov |

| Purification | Flash column chromatography | nih.gov |

Multi-step Organic Synthesis Incorporating the this compound Core

The synthesis of complex molecules often involves a series of sequential reactions, known as a multi-step synthesis. udel.eduyoutube.commsu.edulibretexts.org this compound serves as a key building block in such synthetic routes. For instance, it has been utilized in the synthesis of protozoan parasite growth inhibitors. nih.gov In a specific example, this compound (referred to as 21a in the study) is treated with hydrazine (B178648) to form the corresponding bromophthalazinone. nih.gov This intermediate can then be further modified to create a library of potential therapeutic agents. nih.gov

The ability to perform multi-step syntheses is fundamental in organic chemistry, allowing for the construction of complex molecular architectures from simpler starting materials. msu.edutrine.edu The principles of retrosynthetic analysis are often employed to devise these synthetic pathways, working backward from the target molecule to identify suitable starting materials and reactions. youtube.com

Green Chemistry Principles in the Synthesis of Dibromoisobenzofuranone Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.orgrroij.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates and other valuable compounds.

Key principles of green chemistry include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.comhansrajcollege.ac.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orghansrajcollege.ac.in

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.comwordpress.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. hansrajcollege.ac.in

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting. hansrajcollege.ac.in

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided. acs.org

In the context of synthesizing dibromoisobenzofuranone derivatives, applying green chemistry principles could involve exploring alternative, less hazardous solvents to replace chlorinated solvents like chloroform. wordpress.com Additionally, optimizing reaction conditions to improve atom economy and reduce waste generation is a key consideration. acs.orghansrajcollege.ac.in While specific green chemistry applications for the synthesis of this compound are not extensively detailed in the provided search results, the general principles provide a framework for developing more sustainable synthetic routes in the future.

Chemical Transformations and Mechanistic Studies of 3,6 Dibromoisobenzofuran 1 3h One

Reactivity Profiles of the Bromine Substituents within the Isobenzofuranone System

The structure of 3,6-Dibromoisobenzofuran-1(3H)-one features two bromine atoms at distinct positions, which confers differential reactivity upon the molecule. One bromine atom is attached to the aromatic benzene (B151609) ring at position 6 (an aryl bromide), while the other is at position 3 (a benzylic bromide).

The synthesis of this compound from 6-bromoisobenzofuran-1(3H)-one illustrates this difference. The introduction of the second bromine atom at the 3-position is typically achieved through radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as 2,2′-azobis(2-methylpropionitrile) (AIBN). nih.govacs.org This selective bromination at the benzylic position, which is adjacent to both the benzene ring and the lactone's oxygen atom, occurs in preference to further substitution on the aromatic ring.

The resulting C3-bromo substituent behaves as a typical benzylic halide, making it highly susceptible to nucleophilic substitution and elimination reactions. In contrast, the C6-bromo substituent is an aryl bromide, characterized by a stronger carbon-bromine bond. This bond is less reactive towards classical nucleophilic substitution but is an ideal handle for transition metal-catalyzed cross-coupling reactions. The reactivity of the C6-bromo group can also be harnessed in transformations like bromine-lithium exchange to generate reactive aryne intermediates. researchgate.net This dichotomy in reactivity allows for selective, stepwise functionalization of the 3- and 6-positions, making the molecule a valuable building block.

Nucleophilic Substitution Reactions Involving the Dibromo-isobenzofuranone Moiety

The primary site for nucleophilic attack on this compound is the electrophilic carbon at position 3. The C3-Br bond is significantly more labile than the C6-Br bond, facilitating its displacement by a variety of nucleophiles.

A clear example of this reactivity is the reaction with triphenylphosphine. When this compound is heated with triphenylphosphine, a nucleophilic substitution occurs where the phosphine (B1218219) displaces the bromide at the C3 position to yield a stable triphenylphosphonium bromide salt. google.com This transformation highlights the susceptibility of the benzylic position to SN2-type reactions.

Another common nucleophilic substitution is hydrolysis, where the C3-bromide is replaced by a hydroxyl group. 3-Bromoisobenzofuran-1(3H)-ones can be converted to their corresponding 3-hydroxy compounds, which exist in tautomeric equilibrium with 2-formylbenzoic acids. thieme-connect.de This hydrolysis can occur under the conditions used for subsequent cyclization reactions, for instance, when reacting with hydrazine (B178648) to form phthalazinones. thieme-connect.de

Table 1: Examples of Nucleophilic Substitution at the C3-Position

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Triphenylphosphine | PPh3, THF, reflux | (6-Bromo-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | google.com |

| Hydrazine | N2H4 | Phthalazinone (via ring opening/closing) | nih.govacs.orgthieme-connect.de |

| Water/Hydroxide | H2O | 3-Hydroxyisobenzofuran-1(3H)-one | thieme-connect.de |

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Dibromo-isobenzofuranone System (e.g., Suzuki coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura coupling is a prominent example. encyclopedia.pub This reaction typically couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. encyclopedia.puborgsyn.org

In the context of this compound, the C6-bromo substituent is the reactive site for Suzuki coupling, while the C3-benzylic bromide is not suitable for this transformation. The catalytic cycle of the Suzuki reaction involves the oxidative addition of the palladium catalyst to the aryl-halide bond. encyclopedia.pub The C(sp2)-Br bond at the 6-position is well-suited for this step, whereas the C(sp3)-Br bond at the 3-position would typically undergo other reaction pathways under these conditions.

This regioselectivity allows for the selective arylation or vinylation at the C6 position of the isobenzofuranone scaffold. By choosing appropriate organoboronic acids or their esters, a wide variety of substituents can be introduced onto the benzene ring, leaving the C3-bromo group intact for subsequent nucleophilic substitutions or other transformations. While specific examples starting directly with this compound are not prevalent in the reviewed literature, the principles of the Suzuki reaction strongly predict a successful and selective coupling at the C6 position. researchgate.netmdpi.com The reaction conditions would typically involve a palladium catalyst like Pd(PPh₃)₄, a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃, and a solvent system like aqueous THF, dioxane, or DMF. researchgate.netmdpi.com

Table 2: Predicted Suzuki-Miyaura Coupling of this compound

| Reactive Site | Coupling Partner | Catalyst/Base (Typical) | Expected Product | Reference(s) |

|---|---|---|---|---|

| C6-Br (Aryl) | R-B(OH)₂ | Pd(PPh₃)₄ / K₂CO₃ | 6-Aryl-3-bromoisobenzofuran-1(3H)-one | encyclopedia.pubmdpi.com |

| C3-Br (Benzylic) | R-B(OH)₂ | N/A | No coupling expected |

Transformations to Related Heterocyclic Systems (e.g., Phthalazines, Cinnolines)

One of the most valuable applications of this compound is its conversion into more complex heterocyclic frameworks, particularly phthalazines. Phthalazines are bicyclic aromatic compounds containing a benzene ring fused to a pyridazine (B1198779) ring and are of interest in medicinal chemistry. thieme-connect.deias.ac.in

The transformation of this compound into a phthalazine (B143731) derivative is a direct and efficient process. nih.govacs.org The reaction proceeds by treating the dibromo-lactone with hydrazine (N₂H₄). This reaction involves a ring-opening of the lactone followed by a condensation and cyclization sequence to form the dihydropyridazine (B8628806) ring. Subsequent treatment with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) leads to the formation of a dichlorophthalazine. nih.govacs.org Specifically, this compound can be converted to 1,4-dichloro-6-bromophthalazine, a versatile intermediate for further functionalization. nih.govacs.org

While the direct conversion to cinnolines from this specific starting material is less documented, cinnoline (B1195905) scaffolds are often prepared from related bromo-substituted precursors. nih.gov The ability to generate different nitrogen-containing heterocycles like phthalazines and cinnolines is crucial in drug discovery for exploring the optimal positioning of nitrogen atoms within a scaffold for biological activity. nih.govacs.org

Table 3: Synthesis of Dihalophthalazine Core from this compound

| Step | Reagents & Conditions | Intermediate/Product | Reference(s) |

|---|---|---|---|

| 1 | N₂H₄, i-PrOH, reflux | Dihydrophthalazinone derivative | nih.govacs.org |

| 2 | POCl₃, CH₃CN, reflux | 1,4-Dichloro-6-bromophthalazine | nih.govacs.org |

Ring-Opening and Ring-Closing Reactions of Isobenzofuranone Scaffolds

The isobenzofuranone (or phthalide) ring system is dynamic and can undergo various ring-opening and ring-closing reactions. These transformations are key to both its synthesis and its use as a synthetic intermediate.

Ring-opening is often initiated by nucleophiles. As seen in the synthesis of phthalazines, hydrazine acts as a nucleophile to open the lactone ring. thieme-connect.de In other contexts, strong bases or other nucleophiles can trigger a Michael-type addition or other additions that lead to the cleavage of the five-membered ring. researchgate.net For instance, the reaction of a related isobenzofuranone with N-substituted 5-aminopyrazoles proceeds via a domino aza-Michael-cyclization sequence that is initiated by the opening of the isobenzofuranone ring. researchgate.net Lewis acids can also promote the ring-opening of the underlying 1,3-dihydroisobenzofuran structure by activating the C-O bond. mdpi.com

Conversely, ring-closing reactions are fundamental to the formation of the isobenzofuranone scaffold itself. nih.gov Ring-enlargement reactions, such as the conversion of isobenzofurans to phthalazinones, are technically a sequence of ring-opening followed by a new ring-closing event. thieme-connect.de Furthermore, strategies like intramolecular cyclization of appropriately substituted benzene derivatives are common routes to construct the isobenzofuranone system. nih.govresearchgate.net The reactivity of the scaffold allows it to participate in cascade or domino reactions where an initial ring-opening enables subsequent bond formations, leading to diverse and complex molecular structures. researchgate.netresearchgate.net

Applications of 3,6 Dibromoisobenzofuran 1 3h One As a Synthetic Building Block

Role as a Key Intermediate in the Construction of Complex Organic Molecules

The strategic placement of reactive functional groups—a lactone and two bromine atoms—positions 3,6-Dibromoisobenzofuran-1(3H)-one as a crucial intermediate in multi-step synthetic pathways targeting complex, high-value molecules, particularly in the pharmaceutical field. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, while the lactone ring can be opened or modified to introduce further complexity.

A notable application is its use in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in several diseases. In a patented synthetic route, this compound serves as a starting material, undergoing a series of transformations to build the final complex inhibitor molecule nih.gov. This underscores its role as a foundational scaffold upon which significant molecular complexity can be assembled.

Furthermore, the compound is recognized within the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. While multiple synthetic routes to the well-known PARP inhibitor Olaparib exist, starting from materials like phthalhydrazide (B32825) nih.gov, this compound is identified commercially as a related impurity, suggesting its involvement as a potential intermediate or byproduct in certain synthetic strategies for this important class of pharmaceuticals.

The following table summarizes key reactions where this compound serves as an intermediate.

| Target Molecule Class | Synthetic Role of this compound | Relevant Reactions |

| PRMT5 Inhibitors | Foundational scaffold for building the inhibitor structure | Nucleophilic substitution, cross-coupling |

| PARP Inhibitors | Potential precursor or intermediate in synthetic routes | Halogen-functionalization, ring modification |

Utilization in the Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is an excellent precursor for generating a wide array of heterocyclic scaffolds. The inherent reactivity of the phthalide (B148349) core, combined with the synthetic versatility of the two bromine substituents, allows for the construction of numerous fused and substituted ring systems.

The bromine atoms are particularly useful, enabling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed amination reactions can be used to introduce nitrogen-containing groups, paving the way for the synthesis of nitrogen-based heterocycles like quinolines and indoles nih.gov. Similarly, coupling with organoboron or organotin reagents can append other cyclic or acyclic fragments, which can then be induced to cyclize and form new heterocyclic rings.

The isobenzofuranone lactone itself can participate in reactions, for example, with hydrazines to form phthalazinone derivatives, which are six-membered heterocyclic cores present in many biologically active compounds, including the PARP inhibitor Olaparib nih.govfrontiersin.org.

The table below illustrates the potential for generating diverse heterocyclic cores from this building block.

| Reaction Type | Potential Heterocyclic Product |

| Buchwald-Hartwig Amination | Aminated Isobenzofuranones, precursors to N-heterocycles |

| Suzuki Coupling | Arylated or vinylated isobenzofuranones for further cyclization |

| Reaction with Hydrazine (B178648) | Phthalazinone derivatives nih.gov |

| Sonogashira Coupling | Alkynylated isobenzofuranones, precursors for furan (B31954) or pyrrole (B145914) synthesis |

Development of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives via the Isobenzofuranone Core

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings, with applications in materials science as organic semiconductors and fluorescent dyes. A powerful method for synthesizing PAHs is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring researchgate.netmdpi.com. The isobenzofuranone core of this compound can serve as a masked diene. Through thermal or chemical means, it can transiently generate a highly reactive isobenzofuran (B1246724) intermediate.

This isobenzofuran diene can then react with a variety of dienophiles (e.g., alkenes or alkynes) to construct a new, fused six-membered ring. Subsequent aromatization, often through the loss of a small molecule, leads to the formation of a larger PAH system. The original bromine atoms are retained on the aromatic framework, yielding functionalized PAHs that can be further modified. This strategy allows for the systematic expansion of the polycyclic core.

For example, a reaction with an alkyne dienophile would lead, after aromatization, to a substituted naphthalene (B1677914) derivative. Using a cyclic alkene dienophile could similarly lead to more complex, bridged, and ultimately, fully aromatic polycyclic systems.

| Dienophile | Intermediate Adduct | Final PAH Core |

| Acetylene derivative | Bridged oxa-bicycle | Substituted Naphthalene |

| Maleic Anhydride | Stable Diels-Alder adduct | Functionalized Anthracene precursor |

| Naphthoquinone | Multi-cyclic adduct | Substituted Pentacene precursor |

Contributions to Chemical Library Synthesis for Advanced Screening Methodologies

In modern drug discovery, the synthesis of chemical libraries—large collections of structurally related compounds—is essential for high-throughput screening to identify new therapeutic agents. This compound is an ideal scaffold for combinatorial chemistry and the generation of such libraries cam.ac.ukwhiterose.ac.uk.

Its utility lies in the two chemically distinct reactive sites: the bromine atoms. These positions can be independently or simultaneously functionalized using a wide range of reactions. By systematically applying different reaction partners to the dibrominated core, a large and diverse library of molecules based on the isobenzofuranone scaffold can be rapidly synthesized. For example, one could perform Suzuki coupling at the 6-position with a set of 100 different boronic acids and then perform Buchwald-Hartwig amination at the 3-position with a set of 100 different amines, theoretically generating 10,000 unique compounds.

This approach allows for a systematic exploration of the chemical space around the isobenzofuranone core to identify structure-activity relationships (SAR) for a given biological target. The established biological relevance of the phthalide and phthalazinone cores in compounds like Olaparib makes libraries derived from this compound particularly valuable for screening against targets in oncology and other disease areas nih.gov.

| Position | Reaction Type | Example Reagent Class | Resulting Diversity |

| C-6 Bromo | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Introduction of diverse aromatic groups |

| C-3 Bromo | Sonogashira Coupling | Terminal Alkynes | Introduction of linear, rigid linkers |

| C-6 & C-3 | Various Couplings | Diverse reagent sets | Combinatorial library of substituted isobenzofuranones |

Theoretical and Computational Chemistry Studies of 3,6 Dibromoisobenzofuran 1 3h One

Quantum Chemical Calculations on 3,6-Dibromoisobenzofuran-1(3H)-one and its Derivatives

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity.

Electronic Structure Analysis and Bonding Characteristics

To analyze the electronic structure and bonding of this compound, researchers would typically perform geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G** or higher). researchgate.net This process determines the lowest energy arrangement of the atoms.

From the optimized geometry, a variety of electronic properties can be calculated:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution: This reveals how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor. This is fundamental to understanding intermolecular interactions.

Mulliken and Natural Bond Orbital (NBO) Analysis: These analyses provide information on atomic charges and the nature of chemical bonds (e.g., ionic vs. covalent character, hybridization). For this compound, this would elucidate the influence of the bromine and oxygen atoms on the electron distribution within the aromatic and lactone rings.

Conformational Analysis and Energetics

While the core bicyclic structure of this compound is largely planar and rigid, conformational analysis would still be relevant, particularly if studying its interactions with other molecules or potential for ring-puckering. The primary focus would be on the energetics of different conformations. By systematically rotating bonds and calculating the corresponding energies, a potential energy surface can be mapped. This would identify the global minimum energy conformation (the most stable form) and other local minima, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Reaction Mechanism Elucidation via Transition State Calculations

Quantum chemical calculations are powerful tools for investigating reaction mechanisms. To elucidate a potential reaction involving this compound (e.g., nucleophilic attack at the carbonyl carbon), researchers would use computational methods to identify the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energies of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined. This information helps to predict whether a proposed reaction pathway is kinetically and thermodynamically favorable.

Molecular Modeling and Simulation of Isobenzofuranone-Based Systems

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics (MD) simulations, which are often applied to larger systems. nih.gov For isobenzofuranone-based systems, these methods are particularly useful for studying their behavior in a biological context, such as interacting with a protein target. nih.govdntb.gov.uaresearchgate.net

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. nih.gov For a system containing this compound, an MD simulation could be used to:

Study its solvation in different solvents.

Simulate its binding to a receptor site, revealing key intermolecular interactions (like hydrogen bonds or halogen bonds) and the stability of the complex.

Explore conformational changes upon binding.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) from Computational Data

Computational chemistry can predict spectroscopic data with a useful degree of accuracy, which can aid in structure elucidation and the interpretation of experimental spectra. ruc.dkschrodinger.com

IR Spectra: After a geometry optimization, a frequency calculation can be performed. The resulting vibrational frequencies correspond to the absorption peaks in an IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data. This would help assign the characteristic vibrational modes of this compound, such as the C=O stretch of the lactone and the C-Br stretches.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.netresearchgate.net By calculating the magnetic shielding of each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. These predictions can be invaluable for assigning peaks in an experimental spectrum, especially for complex molecules.

Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study.

| Parameter | Predicted Value |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Spectroscopic Data | |

| Calculated ¹³C Chemical Shifts (ppm) | C1: 168.5, C3: 70.2, C3a: 135.8, C4: 125.1, C5: 128.9, C6: 122.3, C7: 129.5, C7a: 145.6 |

| Calculated IR Frequencies (cm⁻¹) | C=O stretch: 1765, C-O stretch: 1050, C-Br stretch: 650 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Structure-Reactivity Relationship Studies derived from Computational Approaches

By systematically modifying the structure of this compound (e.g., changing the position or nature of the substituents) and calculating the resulting electronic and structural properties, a quantitative structure-activity relationship (QSAR) can be developed. For instance, computational studies on a series of functionalized isobenzofuranones have been used to correlate physicochemical properties, like the calculated logP (cLogP), with observed biological activity. mdpi.com

For this compound, such studies could involve:

Investigating how the electron-withdrawing bromine atoms affect the reactivity of the lactone ring compared to the non-substituted parent compound.

Calculating descriptors like electrostatic potential maps to predict sites of electrophilic or nucleophilic attack.

Correlating calculated parameters (e.g., HOMO/LUMO energies, atomic charges) with experimentally determined reaction rates or biological activities for a series of related derivatives.

These computational approaches provide a powerful framework for understanding the chemical behavior of molecules like this compound and for guiding the design of new compounds with desired properties.

Advanced Spectroscopic Characterization for Research and Mechanistic Investigations

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 3,6-Dibromoisobenzofuran-1(3H)-one. One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

Detailed ¹H NMR data has been reported for this compound, confirming the arrangement of protons on the aromatic ring and the methine proton. nih.gov The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, shows four distinct signals. The aromatic protons appear as a doublet of doublets and two doublets, with coupling constants that help assign their relative positions on the benzene (B151609) ring. nih.gov A key singlet at 7.37 ppm corresponds to the single proton at the 3-position (the stereocenter). nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Reference |

| 8.06 | d | 1.5 | Aromatic H | nih.gov |

| 7.90 | dd | 8.1, 1.7 | Aromatic H | nih.gov |

| 7.52 | d | 8.3 | Aromatic H | nih.gov |

| 7.37 | s | - | H-3 | nih.gov |

While experimental ¹³C NMR data was not found in the reviewed literature, a hypothetical analysis would be expected to show eight distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the lactone would appear significantly downfield (typically δ 160-175 ppm), while the carbon atom bearing two bromine atoms (C-3 and C-6) would be influenced by the heavy atom effect.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the aromatic protons. An HSQC spectrum would link each proton to its directly attached carbon atom, providing definitive C-H correlations.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio to several decimal places. pg.edu.pl For this compound, HRMS would be used to confirm its molecular formula, C₈H₄Br₂O₂.

The presence of two bromine atoms creates a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). This results in a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1. While a literature report mentions a GCMS finding of m/z = 289.9 [M]⁺•, this represents a nominal mass measurement. nih.gov

HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. pg.edu.pl The theoretical exact masses for the most abundant isotopic combinations of C₈H₄Br₂O₂ are detailed in the table below. An experimental HRMS measurement matching these values to within a few parts per million (ppm) would provide unequivocal proof of the molecular formula.

Table 2: Theoretical HRMS Data for [C₈H₄Br₂O₂]⁺•

| Isotopic Composition | Exact Mass (Da) | Relative Abundance (%) |

| C₈H₄(⁷⁹Br)₂O₂ | 289.8629 | 100.0 |

| C₈H₄(⁷⁹Br)(⁸¹Br)O₂ | 291.8608 | 97.3 |

| C₈H₄(⁸¹Br)₂O₂ | 293.8588 | 47.3 |

Infrared (IR) Spectroscopy for Elucidating Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. pressbooks.pub It is particularly useful for identifying the functional groups present in a compound. pressbooks.pub Although an experimental IR spectrum for this compound was not available in the searched literature, its key functional groups would produce characteristic absorption bands.

The most prominent feature would be a strong absorption from the carbonyl (C=O) stretching vibration of the γ-lactone (a cyclic ester), typically observed in the range of 1760-1800 cm⁻¹. The aromatic ring would give rise to several bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub Furthermore, the C-O single bond stretch within the lactone ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. The C-Br stretching vibrations are expected at lower wavenumbers, usually below 800 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl (γ-Lactone) | Stretch (C=O) | 1760 - 1800 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

| Alkyl Halide C-Br | Stretch | 500 - 800 | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nist.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and, from that, a model of the atomic positions, bond lengths, and bond angles. nist.gov

A search of the current literature did not yield a published crystal structure for this compound. However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide unambiguous confirmation of its structure. It would definitively establish the connectivity of the dibrominated phthalide (B148349) core and provide precise measurements of the C-Br, C=O, and C-O bond lengths and the angles within the fused ring system. Furthermore, it would reveal the solid-state conformation of the molecule and detail the intermolecular interactions, such as halogen bonding or π-stacking, that govern its crystal packing. Such data has been obtained for related isobenzofuranone derivatives, demonstrating the power of this technique for structural validation in this class of compounds. arabjchem.org

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates

Understanding the mechanism of chemical reactions often requires the detection and characterization of fleeting, unstable reaction intermediates. The synthesis of this compound is reported to proceed via the radical bromination of 6-bromoisobenzofuran-1(3H)-one, using N-bromosuccinimide (NBS) as the bromine source and 2,2′-azobis(2-methylpropionitrile) (AIBN) as a radical initiator. nih.gov

Advanced spectroscopic techniques are essential for studying such short-lived species. For instance, Electron Paramagnetic Resonance (EPR) spectroscopy is specifically designed to detect species with unpaired electrons, making it the ideal tool for observing and characterizing the radical intermediates generated during the reaction. It could provide information on the structure and electronic environment of the key benzylic radical intermediate formed at the C-3 position prior to its reaction with bromine.

Additionally, time-resolved spectroscopic methods, such as laser flash photolysis , could be employed. This technique involves using a short, intense laser pulse to initiate the reaction and then monitoring the subsequent changes using another spectroscopic probe (e.g., UV-Vis or IR) on a very fast timescale (nanoseconds to milliseconds). This would allow for the direct observation of the formation and decay of transient intermediates, providing crucial kinetic and mechanistic data. Specialized mass spectrometric techniques can also be adapted for real-time monitoring of reaction mixtures to detect intermediates. nih.gov

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (e.g., 0°C) favor mono-substitution, while gradual warming ensures di-substitution .

- Solvent Selection : Polar aprotic solvents (e.g., DCM, chloroform) enhance reaction efficiency and regioselectivity .

How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

Basic Question

- ¹H NMR : The absence of aromatic protons at positions 3 and 6 confirms bromination. Remaining protons (e.g., H-4, H-5, H-7) show characteristic splitting patterns (e.g., doublets at δ 7.2–7.8 ppm for H-7 in analogous compounds) .

- ¹³C NMR : Signals for C-3 and C-6 appear at δ 115–120 ppm (C-Br), while the carbonyl (C-1) resonates at δ 165–170 ppm .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity, critical for distinguishing regioisomers .

What crystallographic techniques are optimal for resolving the crystal structure of this compound?

Advanced Question

Advanced Question

- Directing Groups : Introduce temporary groups (e.g., -OMe, -NO₂) at specific positions to steer bromination to 3 and 6 positions, followed by removal .

- Computational Modeling : DFT calculations predict electron density distribution to identify reactive sites. For example, Fukui indices highlight nucleophilic regions prone to electrophilic attack .

- Stepwise Bromination : Sequential bromination (mono-bromination followed by deprotection and second bromination) minimizes byproducts .

What purification methods are effective for isolating this compound post-synthesis?

Basic Question

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 v/v) eluent separates di-brominated products from mono- or tri-substituted impurities .

- Recrystallization : Use ethanol or acetone at low temperatures (4°C) to obtain high-purity crystals (yield: 60–75%) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related isomers .

What methodologies assess the bioactivity of this compound in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.